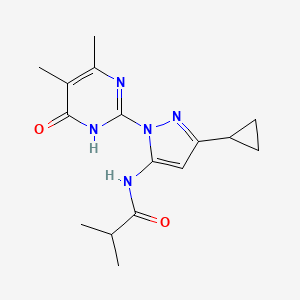
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Potential
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
A study by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's role in developing new antimicrobial agents. The structure-activity relationship was explored to understand how different substitutions on the pyrazole ring influence the biological activity, including antibacterial effects against selected microorganisms (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Research by Abdellatif et al. (2014) on the synthesis and evaluation of anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising results. These compounds exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this chemical structure in anticancer drug development. The study identified specific derivatives with potent activity, suggesting the utility of these compounds in cancer therapy (Abdellatif et al., 2014).
Antimicrobial Studies
Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles
Kumar et al. (2014) synthesized a series of pyrimidine pyrazole derivatives with varied antimicrobial activity against bacteria and fungi. Their study provided insights into the structural requirements for antimicrobial efficacy, indicating that certain substitutions on the pyrazole ring can enhance activity. The research contributes to the development of new antimicrobial agents based on pyrazole and pyrimidine scaffolds, which could be effective against a range of microbial infections (Kumar et al., 2014).
Heterocyclic Compound Synthesis
Derivational, Structural, and Biological Studies
Fadda et al. (2017) explored the synthesis of novel pyrazolyl, isoxazolyl, pyrimidinyl, pyridazinyl, and pyridopyridazinyl compounds derived from 4-substituted antipyrine. This work contributes to the chemical diversity of heterocyclic compounds with potential biological activities, including antibacterial properties. The study underscores the versatility of the pyrazole and pyrimidine cores in medicinal chemistry and their potential as scaffolds for developing new therapeutic agents (Fadda et al., 2017).
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-8(2)14(22)18-13-7-12(11-5-6-11)20-21(13)16-17-10(4)9(3)15(23)19-16/h7-8,11H,5-6H2,1-4H3,(H,18,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMZXIILXVITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)

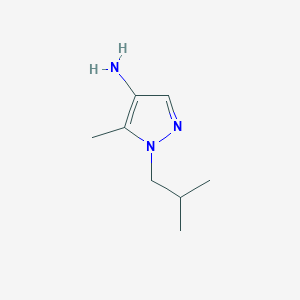
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)
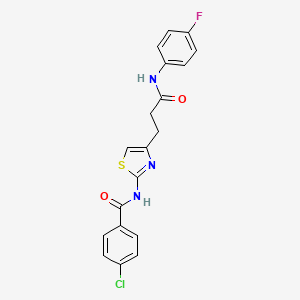
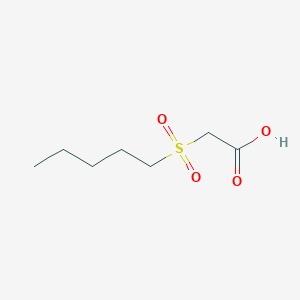
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)
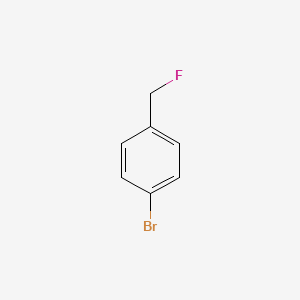
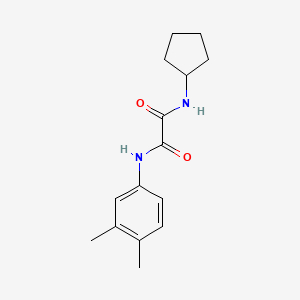
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)